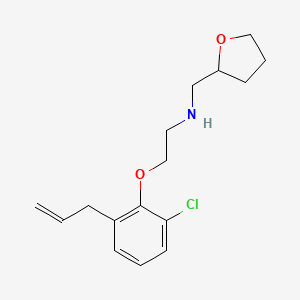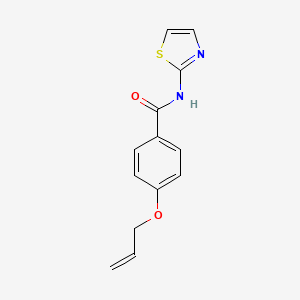![molecular formula C16H24ClNO2 B4403825 1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4403825.png)
1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride
Vue d'ensemble
Description
1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride, commonly known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. MDPV is a potent psychostimulant that has been used as a recreational drug due to its euphoric and stimulating effects. However, MDPV has also been studied for its potential therapeutic applications in scientific research.
Mécanisme D'action
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This results in the stimulating and euphoric effects of the drug.
Biochemical and Physiological Effects:
MDPV has been shown to cause a range of biochemical and physiological effects in laboratory experiments. These include increased locomotor activity, hyperthermia, tachycardia, and hypertension. MDPV has also been found to have reinforcing properties, which may contribute to its addictive potential.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using MDPV is that it has a well-defined mechanism of action, which allows researchers to study the specific effects of the drug on the brain. However, one limitation of using MDPV in laboratory experiments is that it has a high potential for abuse and addiction, which may limit its usefulness in some studies.
Orientations Futures
There are several possible future directions for research on MDPV. One area of interest is the potential therapeutic applications of the drug, particularly in the treatment of ADHD and other psychiatric disorders. Another area of interest is the development of new drugs that target the dopamine transporter, which may have fewer side effects and a lower potential for abuse than MDPV. Finally, further research is needed to better understand the long-term effects of MDPV use on the brain and behavior.
Applications De Recherche Scientifique
MDPV has been studied for its potential therapeutic applications in scientific research. It has been found to have an affinity for the dopamine transporter, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. MDPV has also been studied for its potential as an antidepressant and anxiolytic.
Propriétés
IUPAC Name |
1-[2-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-6-5-9-17(12-13)10-11-19-16-8-4-3-7-15(16)14(2)18;/h3-4,7-8,13H,5-6,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNIUNYKIWIVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=CC=CC=C2C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-dibenzo[b,d]furan-3-yl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4403749.png)
![N-[2-(2-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4403757.png)
![1-[3-(2-methoxy-4-propylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4403765.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4403772.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide](/img/structure/B4403783.png)
![2-methoxy-4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403791.png)
![1-[4-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4403809.png)
![N-(3-chloro-4-methylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4403817.png)
![2-(4-chlorophenyl)-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4403820.png)
![3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4403824.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)

![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)